![molecular formula C21H19N3O3S2 B2404844 4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-68-8](/img/structure/B2404844.png)
4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4-b] pyridine analogue . It is an N-heterocyclic compound .
Synthesis Analysis
These thiazolo [5,4-b] pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo [5,4-b] pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .Chemical Reactions Analysis
The compound was tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Scientific Research Applications
Synthesis of Indole Derivatives
This compound could be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
The compound could be used to explore the biological potential of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Non-Alkaloid (Phenolic Compound) Extraction
The compound could be used in the extraction of non-alkaloid (phenolic compound) extract . This could be useful in various fields such as food industry, pharmaceuticals, and cosmetics due to the antioxidant properties of phenolic compounds .
Nucleophilic Attack Site
The structure of this compound indicates that it could be a possible nucleophilic attack site . This could be useful in various chemical reactions where a nucleophile is needed .
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad spectrum of interactions with various cellular targets.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting a broad range of potential molecular and cellular effects .
properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-6-7-15(20-23-17-5-4-10-22-21(17)28-20)12-18(13)24-29(25,26)16-8-9-19(27-3)14(2)11-16/h4-12,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIYWFROWQFBFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.